molecular formula C₁₈H₁₉NOS B1157054 O-Denaphthyl N-(1-Naphthyl) Duloxetine

O-Denaphthyl N-(1-Naphthyl) Duloxetine

Cat. No.: B1157054
M. Wt: 297.41
Attention: For research use only. Not for human or veterinary use.
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Description

O-Denaphthyl N-(1-Naphthyl) Duloxetine is a structural analog of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, neuropathic pain, and generalized anxiety disorder. This compound features dual naphthyl substitutions: an O-linked denaphthyl group and an N-linked 1-naphthyl moiety. These modifications alter its pharmacokinetic and pharmacodynamic properties compared to duloxetine and its known impurities or related compounds . While duloxetine itself has a thiophene and naphthyloxy backbone, this compound’s extended aromatic structure may influence receptor binding affinity, metabolic stability, and solubility.

Properties

Molecular Formula

C₁₈H₁₉NOS

Molecular Weight

297.41

Synonyms

(S)-3-(Methyl(naphthalen-1-yl)amino)-1-(thiophen-2-yl)propan-1-ol; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts O-Denaphthyl N-(1-Naphthyl) Duloxetine with duloxetine and its structurally related compounds:

Compound Molecular Formula Molecular Weight Key Structural Features Role/Function
Duloxetine C₁₈H₁₉NOS·HCl 333.88 g/mol Thiophene, naphthyloxy, secondary amine Active pharmaceutical ingredient (API)
Duloxetine Related Compound A C₁₈H₁₉NOS·HCl 333.88 g/mol (R)-enantiomer of duloxetine with naphthalen-1-yloxy and thiophene groups Process-related impurity
N-(1-Naphthyl) Duloxetine C₂₈H₂₅NOS 423.57 g/mol N-substituted 1-naphthyl group attached to duloxetine’s amine Synthetic impurity
This compound Not explicitly reported ~450–500 g/mol* Dual substitutions: O-linked denaphthyl and N-linked 1-naphthyl Structural analog (hypothetical/theoretical)

*Estimated based on structural analogs.

Analytical Differentiation

  • Chromatographic Separation :

    • Duloxetine and its impurities (e.g., Related Compound A, naphthalen-1-ol) are resolved using HPLC with a C18 column. System suitability requires ≥1.5 resolution between duloxetine and impurities like Related Compound F .
    • This compound’s larger aromatic structure would likely elute later than duloxetine due to increased hydrophobicity, necessitating method optimization (e.g., gradient elution).
  • Spectroscopic Properties :

    • Duloxetine exhibits strong native fluorescence at 340 nm (excitation: 225 nm) in acetic acid . Modifications in this compound may shift fluorescence maxima or reduce quantum yield due to π-π stacking interactions from naphthyl groups.

Pharmacological and Toxicological Insights

  • Receptor Affinity: Duloxetine inhibits serotonin (SERT) and norepinephrine (NET) transporters with Ki values of 0.8 nM and 7.5 nM, respectively . Structural analogs like N-(1-Naphthyl) Duloxetine are presumed inactive due to steric hindrance from the bulky naphthyl group, which disrupts transporter binding .
  • Toxicity: Process impurities such as naphthalen-1-ol (controlled at ≤0.1% in duloxetine formulations) are genotoxic . While this compound’s toxicity is undocumented, its naphthyl-rich structure warrants evaluation for hepatic metabolism and cytochrome P450 interactions.

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